molecular formula C20H19O2P B14801314 [2-(Methoxymethoxy)phenyl](diphenyl)phosphane CAS No. 62815-32-1

[2-(Methoxymethoxy)phenyl](diphenyl)phosphane

Cat. No.: B14801314
CAS No.: 62815-32-1
M. Wt: 322.3 g/mol
InChI Key: YBHNHDNTLCHPLN-UHFFFAOYSA-N
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Description

[2-(Methoxymethoxy)phenyl]-diphenylphosphane is an organophosphorus compound that features a phenyl ring substituted with a methoxymethoxy group and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(methoxymethoxy)phenyl]-diphenylphosphane typically involves the reaction of 2-(methoxymethoxy)phenylboronic acid with diphenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the sensitive phosphane group. Common solvents used in this synthesis include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by palladium complexes .

Industrial Production Methods

While specific industrial production methods for [2-(methoxymethoxy)phenyl]-diphenylphosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethoxy)phenyl]-diphenylphosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(methoxymethoxy)phenyl]-diphenylphosphane is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it useful in various catalytic processes, including hydrogenation and cross-coupling reactions .

Biology and Medicine

The methoxymethoxy group may provide additional stability and solubility, enhancing its potential utility in biological systems .

Industry

In the industrial sector, [2-(methoxymethoxy)phenyl]-diphenylphosphane can be used in the synthesis of advanced materials and fine chemicals. Its role as a catalyst ligand can improve the efficiency and selectivity of industrial chemical processes .

Mechanism of Action

The mechanism of action of [2-(methoxymethoxy)phenyl]-diphenylphosphane primarily involves its ability to coordinate with transition metals. The phosphane group donates electron density to the metal center, stabilizing it and facilitating various catalytic reactions. The methoxymethoxy group can influence the electronic properties of the phenyl ring, further modulating the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Methoxymethoxy)phenyl]-diphenylphosphane is unique due to the presence of both the methoxymethoxy group and the diphenylphosphane moiety. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and a valuable intermediate in organic synthesis .

Properties

CAS No.

62815-32-1

Molecular Formula

C20H19O2P

Molecular Weight

322.3 g/mol

IUPAC Name

[2-(methoxymethoxy)phenyl]-diphenylphosphane

InChI

InChI=1S/C20H19O2P/c1-21-16-22-19-14-8-9-15-20(19)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3

InChI Key

YBHNHDNTLCHPLN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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